molecular formula C14H15F6NO3 B11471341 N-[2-(2-ethoxyethoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide

N-[2-(2-ethoxyethoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide

Cat. No.: B11471341
M. Wt: 359.26 g/mol
InChI Key: UZHLCKSRGQMXSS-UHFFFAOYSA-N
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Description

N-[2-(2-ethoxyethoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzamide group attached to a hexafluoropropane moiety, which is further substituted with ethoxyethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-ethoxyethoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 2-(2-ethoxyethoxy)ethanol with hexafluoropropane derivatives under controlled conditions to form the intermediate compound. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-ethoxyethoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzamide group to amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxyethoxy groups can undergo nucleophilic substitution reactions, where nucleophiles replace the ethoxy groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(2-ethoxyethoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[2-(2-ethoxyethoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hexafluoropropane moiety enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-ethoxyethoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide
  • 2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Uniqueness

N-[2-(2-ethoxyethoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide stands out due to its hexafluoropropane moiety, which imparts unique chemical and physical properties. This structural feature enhances its stability, lipophilicity, and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H15F6NO3

Molecular Weight

359.26 g/mol

IUPAC Name

N-[2-(2-ethoxyethoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide

InChI

InChI=1S/C14H15F6NO3/c1-2-23-8-9-24-12(13(15,16)17,14(18,19)20)21-11(22)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,21,22)

InChI Key

UZHLCKSRGQMXSS-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(C(F)(F)F)(C(F)(F)F)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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